N-methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide
Overview
Description
N-methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide is a chemical compound with intriguing properties that enable its application in various fields, including drug discovery, organic synthesis, and material science. This compound is known for its unique structure, which includes a naphthyl group, an acetyl group, and a hydrazinecarbothioamide moiety.
Preparation Methods
The synthesis of N-methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide typically involves the reaction of 1-naphthylacetic acid with hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.
Comparison with Similar Compounds
N-methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide can be compared with other similar compounds, such as:
- N-methyl-2-(1-naphthylacetyl)hydrazinecarboxamide
- This compound
- This compound
These compounds share similar structural features but may differ in their reactivity, stability, and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications .
Biological Activity
N-methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer. This article explores its synthesis, biological evaluation, and mechanisms of action, drawing from diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through the reaction of hydrazine derivatives with 1-naphthylacetyl chloride, followed by the introduction of a methyl group and a carbothioamide moiety. The structure can be represented as follows:
Anticancer Properties
Numerous studies have evaluated the anticancer efficacy of this compound. For instance, derivatives of hydrazinecarbothioamides have shown significant cytotoxic activity against various cancer cell lines. In particular, compounds with similar structures have demonstrated:
- IC50 values in the sub-micromolar range against human cancer cell lines such as HL60 (human promyelocytic leukemia) and SKOV-3 (ovarian cancer) .
- Mechanistic studies indicated that these compounds induce reactive oxygen species (ROS) , leading to apoptosis in cancer cells .
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
HL60 | 6.5 | Cytotoxicity via ROS production |
SKOV-3 | 12.0 | Cell cycle arrest and apoptosis |
HCT116 | 9.0 | Induction of oxidative stress |
Antiviral Activity
In addition to its anticancer properties, this compound has been investigated for antiviral activity. Studies have shown that certain derivatives exhibit significant antiviral effects against herpes simplex virus (HSV) and varicella zoster virus (VZV), although these activities often coincide with cytotoxic effects on host cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Glutaminase Activity : The compound may act as an inhibitor of glutaminase (GLS), an enzyme crucial for glutamine metabolism in cancer cells. By inhibiting GLS, the compound disrupts the metabolic pathways that support tumor growth .
- Induction of Apoptosis : The generation of ROS leads to cellular stress responses, ultimately resulting in programmed cell death (apoptosis). This mechanism has been observed in multiple cancer cell lines .
- Cell Cycle Arrest : Studies indicate that the compound can halt cell cycle progression, particularly in colorectal and ovarian cancer cells, which contributes to its cytotoxic effects .
Case Studies and Research Findings
Recent research highlights the potential of this compound as a promising candidate for further development:
- A study conducted on a series of hydrazide derivatives demonstrated that modifications to the naphthalene moiety significantly influenced cytotoxicity and selectivity against different cancer types .
- In vivo studies using mouse xenograft models showed that specific derivatives not only inhibited tumor growth but also had favorable pharmacokinetic profiles, suggesting their viability as therapeutic agents .
Properties
IUPAC Name |
1-methyl-3-[(2-naphthalen-1-ylacetyl)amino]thiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-15-14(19)17-16-13(18)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3,(H,16,18)(H2,15,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNNXSROBGGVOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)CC1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601172907 | |
Record name | 1-Naphthaleneacetic acid, 2-[(methylamino)thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601172907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51291-27-1 | |
Record name | 1-Naphthaleneacetic acid, 2-[(methylamino)thioxomethyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51291-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthaleneacetic acid, 2-[(methylamino)thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601172907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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